Isodemethylwedelolactone

描述

3,2-cbenzopyran-6-one, is a natural product isolated from Eclipta alba. It exhibits both clotting activity and hemolytic properties . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

准备方法

合成路线: 异脱甲基黄药子素的合成路线尚未得到广泛的文献报道。 它从Eclipta alba中分离出来,涉及提取和纯化过程。

工业生产: 由于其天然来源,异脱甲基黄药子素的工业规模生产方法有限。 研究人员主要依靠植物提取技术来获取这种化合物。

化学反应分析

反应类型: 异脱甲基黄药子素可以发生多种化学反应,包括:

氧化: 官能团的氧化转化。

还原: 羰基或其他官能团的还原。

取代: 特定位置的取代反应。

氧化: 氧化剂如高锰酸钾 (KMnO~4~) 或过氧化氢 (H~2~O~2~)。

还原: 还原剂如硼氢化钠 (NaBH~4~) 或氢化铝锂 (LiAlH~4~)。

取代: 各种亲核试剂(例如,格氏试剂、卤代烷)。

主要产物: 这些反应中形成的具体产物取决于反应条件和起始原料。 异脱甲基黄药子素的结构为多种官能团修饰提供了机会。

科学研究应用

Pharmacological Properties

IDWL exhibits a range of pharmacological activities, making it a subject of interest in various fields of medical research:

- Antioxidant Activity : Studies show that IDWL can restore antioxidant enzymes and suppress oxidative stress, which is crucial in preventing cellular damage linked to various diseases .

- Anti-inflammatory Effects : Similar to its parent compound, wedelolactone, IDWL has demonstrated the ability to inhibit inflammatory pathways, particularly by suppressing nuclear factor kappa B (NF-kB) activation .

- Anticancer Potential : Research indicates that IDWL may possess anticancer properties, especially in breast cancer models. It has been shown to induce apoptosis in cancer cells while exhibiting lower toxicity compared to conventional chemotherapeutics .

Therapeutic Applications

The therapeutic implications of IDWL are vast and varied:

- Dermatological Uses : Due to its anti-inflammatory and antioxidant properties, IDWL is being explored for use in skincare formulations aimed at reducing skin inflammation and promoting healing .

- Neuroprotective Effects : Emerging studies suggest that IDWL may have neuroprotective effects against conditions like Parkinson's disease by mitigating oxidative stress .

- Hepatoprotective Effects : IDWL has been noted for its potential to protect liver cells from damage caused by toxins and diseases, suggesting a role in liver health management .

Table 1: Summary of Key Studies on Isodemethylwedelolactone

作用机制

异脱甲基黄药子素发挥作用的确切机制仍然是研究的活跃领域。 它可能与特定的分子靶标或信号通路相互作用,从而影响细胞过程。

相似化合物的比较

虽然异脱甲基黄药子素相对罕见,但我们可以将其与相关化合物进行比较:

黄药子素: 一种结构相似的化合物,也存在于 。 它与异脱甲基黄药子素共享一些生物活性。

其他苯并呋喃衍生物: 探索具有类似苯并呋喃核心结构的化合物,以确定其独特的特征。

生物活性

Isodemethylwedelolactone (IDWL) is a bioactive compound derived from Eclipta alba, a plant known for its diverse medicinal properties. This article delves into the biological activities associated with IDWL, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of wedelolactone, which is recognized for its anti-inflammatory, antioxidant, and hepatoprotective properties. The compound has garnered attention in recent years due to its potential in various therapeutic contexts.

1. Anti-Inflammatory Effects

IDWL exhibits significant anti-inflammatory properties. Studies have shown that it can suppress the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses. This suppression helps mitigate inflammation in various cellular models, particularly in human keratinocytes exposed to UV-B radiation .

2. Antioxidant Activity

The antioxidant capacity of IDWL has been demonstrated through various assays. It effectively restores antioxidant enzyme levels and reduces oxidative stress markers in cells. This property is crucial for protecting cells from damage induced by reactive oxygen species (ROS) .

3. Cytotoxicity and Cancer Research

Research indicates that IDWL possesses cytotoxic effects against several cancer cell lines. For instance, it has shown lower IC50 values compared to standard chemotherapeutics, indicating a potential role as an anticancer agent . In vitro studies have reported IC50 values for IDWL that suggest it is less toxic than some conventional drugs while still being effective against cancer cells .

The biological activities of IDWL are mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : IDWL reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages, contributing to its anti-inflammatory effects.

- Modulation of Signaling Pathways : The compound interferes with key signaling pathways involved in inflammation and cell survival, including MAPK and PI3K/Akt pathways .

- Induction of Apoptosis : In cancer cells, IDWL promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of wedelolactone derivatives, including IDWL, demonstrated their ability to alleviate symptoms associated with parkinsonism by reducing oxidative stress in neuronal cells . This highlights the potential for IDWL in treating neurodegenerative diseases.

属性

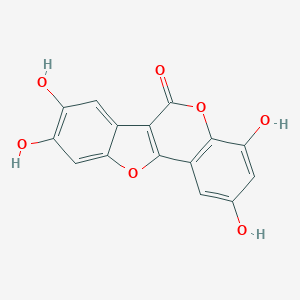

IUPAC Name |

2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O7/c16-5-1-7-13(10(19)2-5)22-15(20)12-6-3-8(17)9(18)4-11(6)21-14(7)12/h1-4,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEHELRBTWMPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Isodemethylwedelolactone and how is it commonly extracted?

A1: this compound is a coumestan naturally found in Ecliptae Herba (also known as Eclipta prostrata). [, ] This compound has been successfully extracted and purified using a combination of Ultra-High-Pressure Extraction (UHPE) and High-Speed Counter-Current Chromatography (HSCCC). [] This method provides high yields and purity compared to traditional extraction methods.

Q2: Can you describe a reliable analytical method for quantifying this compound in plant material?

A2: A validated Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) method has been established for the simultaneous determination of this compound and Wedelolactone in Herba Ecliptae. [] This method utilizes a Kromasil C18 column with a mobile phase of methanol and 0.5% acetic acid, achieving good separation and quantification of these compounds.

Q3: What is the chemical structure of this compound?

A3: While a specific molecular formula and weight are not provided in the given research, this compound is identified as a novel coumestan. [] Coumestans are a class of plant-based compounds with a characteristic benzofuro[3,2-g]chromen-7-one structure. Further spectroscopic analyses would be needed to fully characterize its structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。